molecular formula C17H20NP B14706034 1-(Diphenylphosphanyl)piperidine CAS No. 22859-54-7

1-(Diphenylphosphanyl)piperidine

Cat. No.: B14706034
CAS No.: 22859-54-7
M. Wt: 269.32 g/mol
InChI Key: JMSPUJLNOCVMHH-UHFFFAOYSA-N
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Description

1-(Diphenylphosphanyl)piperidine is an organophosphorus compound that features a piperidine ring bonded to a diphenylphosphanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphanyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with chlorodiphenylphosphine under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylphosphanyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

    Coordination: The diphenylphosphanyl group can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

    Coordination: Transition metals like palladium, platinum, or rhodium are often used to form coordination complexes.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted piperidine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

1-(Diphenylphosphanyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as hydrogenation, cross-coupling, and hydroformylation reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: It is used in the synthesis of fine chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1-(Diphenylphosphanyl)piperidine exerts its effects largely depends on its role in specific reactions:

    Catalysis: As a ligand, it coordinates with transition metals, altering their electronic and steric properties to enhance catalytic activity. The diphenylphosphanyl group provides a stable coordination environment, while the piperidine ring can influence the overall reactivity.

    Biological Activity: The compound’s derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-(Diphenylphosphanyl)piperidine can be compared with other similar compounds, such as:

    Triphenylphosphine: Unlike this compound, triphenylphosphine lacks the piperidine ring, which can influence its coordination behavior and reactivity.

    Diphenylphosphinopropane: This compound has a similar diphenylphosphanyl group but differs in the backbone structure, affecting its steric and electronic properties.

Properties

CAS No.

22859-54-7

Molecular Formula

C17H20NP

Molecular Weight

269.32 g/mol

IUPAC Name

diphenyl(piperidin-1-yl)phosphane

InChI

InChI=1S/C17H20NP/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

JMSPUJLNOCVMHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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